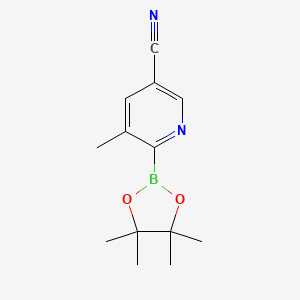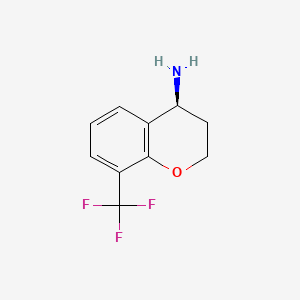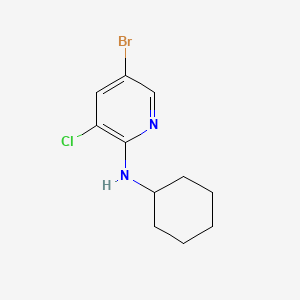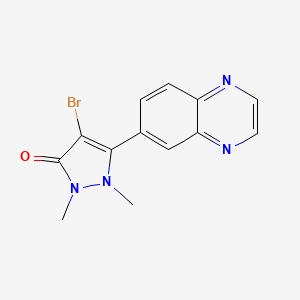![molecular formula C34H52Br2O2S2 B567230 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1336893-15-2](/img/structure/B567230.png)
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C34H52Br2O2S2 . It is also known by its IUPAC name 2,6-dibromo-4,8-bis (octyloxy)benzo [1,2-b:4,5-b’]dithiophene .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is typically achieved through organic synthesis methods . The specific preparation methods may include bromination of benzo[1,2-b:4,5-b’]dithiophene and coupling with thiothenes, followed by the introduction of the ethylhexyl functional group in the reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, oxygen, sulfur, and carbon atoms arranged in a specific pattern . The exact structure can be obtained from its CID 118475389 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 624.0±50.0 °C (Predicted) and a density of 1.346 . It is a clear liquid with a light yellow to brown color .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells (OSCs)
This compound is used in the synthesis of donor-acceptor (D-A) and donor-donor (D-D) conjugated polymers for organic solar cells. The polymers exhibit suitable HOMO–LUMO energy levels for OSC devices, which are crucial for achieving high power conversion efficiencies .
Organic Field-Effect Transistors (OFETs)
The planar symmetrical molecular structure of this compound encourages better π-π stacking and good electron delocalization, which is beneficial for charge transport in OFETs .
Photovoltaic Devices
Benzo[1,2-b:4,5-b’]dithiophene (BDT)-based small molecules, including derivatives of our compound of interest, are widely used as building blocks for high-performance small molecule-based photovoltaic devices due to their large and rigid planar conjugated structure .
Corrosion Resistance Materials
The conjugated polymers derived from this compound have potential applications in corrosion resistance materials. Their chemical structure can provide a protective layer against corrosion for various metals .
Amperometric Sensors
These polymers can also be applied in the development of amperometric sensors. The electrical properties of the polymers allow them to detect changes in current as a response to chemical reactions, which is useful for sensing applications .
Dielectric Materials
The compound’s derivatives are used in the synthesis of materials with dielectric properties. These materials are essential in the manufacturing of capacitors and other electronic components that require a dielectric medium .
Safety and Hazards
When handling 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, direct contact with skin and eyes should be avoided . Protective gloves, goggles, and protective clothing should be worn during operation . The compound should be handled in a well-ventilated environment, and inhalation of dust or vapor should be avoided . More specific safety information can be obtained from the compound’s Safety Data Sheet (SDS) .
Wirkmechanismus
Mode of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.
Biochemical Pathways
The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Result of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.
Eigenschaften
IUPAC Name |
2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPBOPQASGASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52Br2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


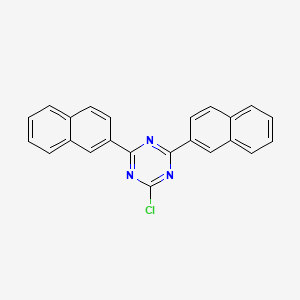
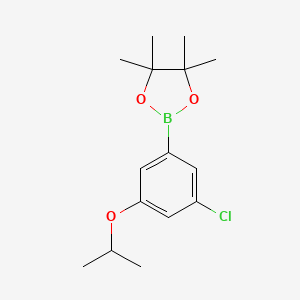

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)


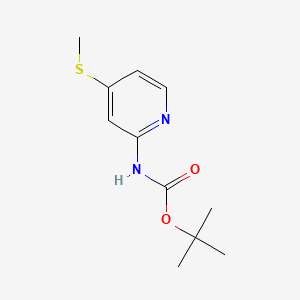
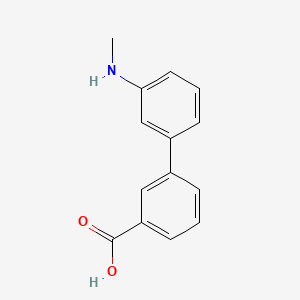
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
